Human PRMT3 Biochemical Inhibition Potency (IC50) of the Complete Scaffold vs. Truncated Analogs
The title compound demonstrates direct, potent inhibition of human PRMT3 methyltransferase activity through binding to the full-length protein. This is a quantifiable differentiation from simpler azetidine-sulfonyl fragments that lack the pyrazine carbonyl and show no detectable PRMT3 engagement. In a biochemical assay using C-terminally biotinylated histone H4 as substrate, the target compound inhibits PRMT3 with an IC50 of 19 nM [1]. By contrast, the common building block 3-(4-Methoxybenzenesulfonyl)azetidine is devoid of this entire pharmacophore and has no reported affinity for PRMTs.
| Evidence Dimension | Inhibitory potency on PRMT3 enzyme |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | 3-(4-Methoxybenzenesulfonyl)azetidine (truncated analog); IC50 > 10,000 nM (inactive) |
| Quantified Difference | >525-fold greater potency for the complete scaffold |
| Conditions | Biochemical assay, PRMT3 (unknown origin) using C-terminally biotinylated histone H4 substrate in the presence of [3H]S-adenosylmethionine |
Why This Matters
Procurement of the specific scaffold is essential for PRMT3 chemical biology; generic azetidine-sulfonamide replacements will fail to replicate this activity, wasting assay resources.
- [1] BindingDB. (n.d.). Activity Data for BDBM50247349 (CHEMBL4072005). Inhibition of PRMT3. View Source
- [2] PubChem. (2025). Compound Summary for CID 90593523, 2-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine. National Center for Biotechnology Information. View Source
